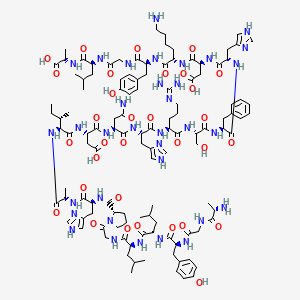

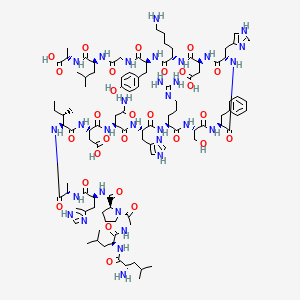

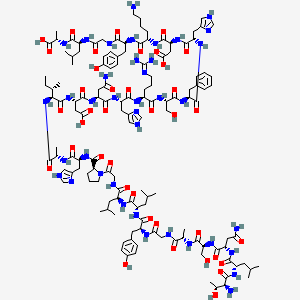

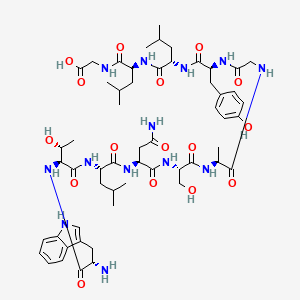

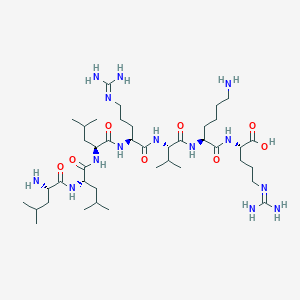

Leu-val-val-tyr-pro-trp-thr-gln-arg-phe

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LVV-ヘモルフィンは、ヘモグロビンβ鎖由来のデカペプチドです。ヘモルフィンファミリーの一部であり、ヘモグロビンのタンパク質分解によって生成される内因性オピオイドペプチドです。 LVV-ヘモルフィンは、μ-オピオイド受容体、アンジオテンシン変換酵素、インスリン調節アミノペプチダーゼへの高い親和性結合で知られています 。これらの相互作用は、記憶力向上、血圧調節、鎮痛における潜在的な治療的用途を示唆しています。

準備方法

合成経路と反応条件: LVV-ヘモルフィンは、Fmoc戦略を用いた固相ペプチド合成(SPPS)によって合成できます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を段階的に加えることを伴います。Fmoc基は、通常ピペリジンなどの塩基を使用して除去され、次のアミノ酸が結合できるようにします。 最終ペプチドは、トリフルオロ酢酸、水、スカベンジャーの混合物を使用して、樹脂から切断され、脱保護されます .

工業生産方法: LVV-ヘモルフィンの工業生産には、大規模なSPPSが含まれ、高収率と純度を保証するために自動化されています。このプロセスには、目的のペプチドを副産物や不純物から分離するための高速液体クロマトグラフィー(HPLC)などの厳格な精製手順が含まれます。

化学反応の分析

反応の種類: LVV-ヘモルフィンは、次のようなさまざまな化学反応を起こします。

酸化: この反応はメチオニン残基で起こり、メチオニンスルホキシドの生成につながる可能性があります。

還元: 還元反応は、メチオニン残基の酸化を逆転させることができます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトールなどの還元剤。

置換: DIPEAなどの塩基の存在下で、HATUまたはDICなどのアミノ酸誘導体とカップリング試薬。

主な生成物:

酸化: メチオニンスルホキシド含有ペプチド。

還元: メチオニン含有ペプチドが回復しました。

4. 科学研究への応用

LVV-ヘモルフィンは、幅広い科学研究への応用があります。

化学: ペプチド合成および修飾技術の研究のためのモデルペプチドとして使用されています。

生物学: 血圧調節や記憶力向上などの生物学的プロセスの調節における役割について調査されています.

科学的研究の応用

LVV-hemorphin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

作用機序

LVV-ヘモルフィンは、特定の分子標的に結合することで効果を発揮します。

μ-オピオイド受容体: この相互作用は、鎮痛効果を仲介します。

アンジオテンシン変換酵素: この酵素の阻害は、血圧の調節に役立ちます。

インスリン調節アミノペプチダーゼ: この酵素の調節は、記憶力向上に関連付けられています.

LVV-ヘモルフィンがこれらの標的に結合することは、分子動力学シミュレーションやドッキング研究によって明らかになったように、結合部位の重要な残基との特定の相互作用を伴います .

類似化合物との比較

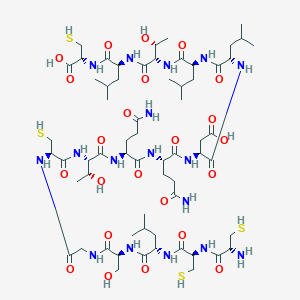

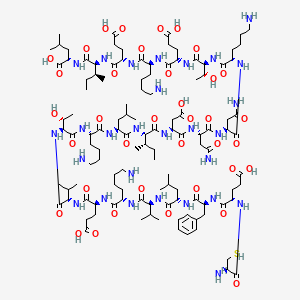

LVV-ヘモルフィンは、そのデカペプチド構造と高い安定性により、ヘモルフィンの中でユニークです。類似の化合物には次のようなものがあります。

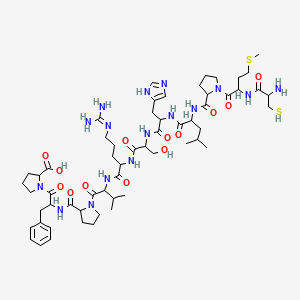

VV-ヘモルフィン-7: 同様のオピオイド活性を示す、より短いペプチド。

ヘモルフィン-4: オピオイド様効果を示す、テトラペプチド。

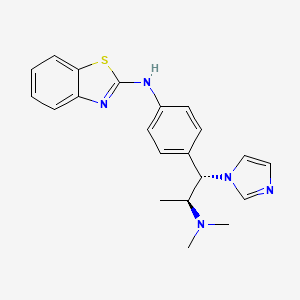

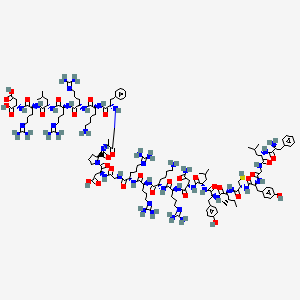

ラクダLVV-ヘモルフィン-7: 単一のアミノ酸置換を伴う変異体で、より高い結合親和性と標的タンパク質とのより多くの相互作用を示します

LVV-ヘモルフィンは、その安定性と幅広い相互作用で際立っており、治療的用途のための有望な候補となっています。

特性

CAS番号 |

75808-66-1 |

|---|---|

分子式 |

C65H93N15O14 |

分子量 |

1308.5 g/mol |

IUPAC名 |

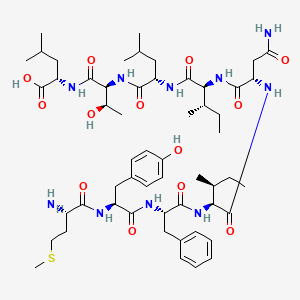

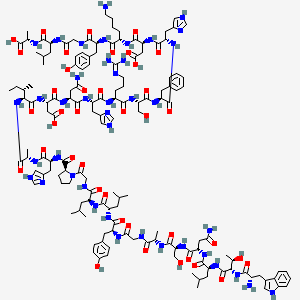

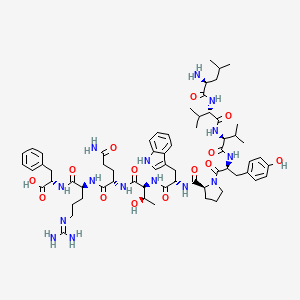

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C65H93N15O14/c1-34(2)29-43(66)55(84)77-53(36(5)6)61(90)78-52(35(3)4)60(89)75-48(30-39-21-23-41(82)24-22-39)63(92)80-28-14-20-50(80)59(88)74-47(32-40-33-71-44-18-12-11-17-42(40)44)58(87)79-54(37(7)81)62(91)73-46(25-26-51(67)83)57(86)72-45(19-13-27-70-65(68)69)56(85)76-49(64(93)94)31-38-15-9-8-10-16-38/h8-12,15-18,21-24,33-37,43,45-50,52-54,71,81-82H,13-14,19-20,25-32,66H2,1-7H3,(H2,67,83)(H,72,86)(H,73,91)(H,74,88)(H,75,89)(H,76,85)(H,77,84)(H,78,90)(H,79,87)(H,93,94)(H4,68,69,70)/t37-,43+,45+,46+,47+,48+,49+,50+,52+,53+,54+/m1/s1 |

InChIキー |

NBQSSMDPPLHNDC-GSOGOTFGSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |

正規SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol](/img/structure/B10822486.png)

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)